molecular formula C15H17PS B14204815 Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 918962-31-9

Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14204815
CAS No.: 918962-31-9
M. Wt: 260.3 g/mol
InChI Key: DVTYNAYZKLZSDC-UHFFFAOYSA-N
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Description

Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C15H17PS It is known for its unique structure, which includes a phosphane core bonded to two 2-methylphenyl groups and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylphenyl groups under controlled conditions. One common method includes the use of a phosphane chloride, which reacts with 2-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphane: Similar structure but lacks the sulfanylidene group.

    Triphenylphosphane: Contains three phenyl groups instead of two 2-methylphenyl groups.

    Methylphenylphosphane: Contains only one phenyl group and one methyl group.

Uniqueness

Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 2-methylphenyl groups and the sulfanylidene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

918962-31-9

Molecular Formula

C15H17PS

Molecular Weight

260.3 g/mol

IUPAC Name

methyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H17PS/c1-12-8-4-6-10-14(12)16(3,17)15-11-7-5-9-13(15)2/h4-11H,1-3H3

InChI Key

DVTYNAYZKLZSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=S)(C)C2=CC=CC=C2C

Origin of Product

United States

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